

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Cyclohexene-1-carbothioamide Derivatives

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Compound of Interest

Compound Name: 3-Cyclohexene-1-carbothioamide

CAS No.: 64011-70-7

Cat. No.: B13575202

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Executive Summary

Context: The **3-cyclohexene-1-carbothioamide** scaffold represents a critical intersection between alicyclic chemistry and thioamide pharmacophores. Historically, thioamides (e.g., Ethionamide, Prothionamide) have been pivotal in the treatment of Mycobacterium tuberculosis (Mtb). The 3-cyclohexene ring, typically accessible via Diels-Alder cycloaddition, offers a rigid yet functionalizable "chassis" that dictates the spatial orientation of the active thioamide warhead.

Purpose: This guide dissects the SAR of these derivatives, comparing them against their carboxamide isosteres and saturated cyclohexane analogs. It provides actionable insights for optimizing antimicrobial (specifically antitubercular) and cytotoxic potency.

Part 1: Structural Architecture & SAR Logic

The biological efficacy of **3-cyclohexene-1-carbothioamide** derivatives relies on three distinct structural domains. A comprehensive SAR study must isolate and evaluate these regions

independently before examining their synergistic effects.

The Pharmacophore: Thioamide vs. Carboxamide

The conversion of the carbonyl oxygen (C=O) to sulfur (C=S) is the single most transformative modification in this series.

- **Lipophilicity (LogP):** The thioamide moiety is significantly more lipophilic than the corresponding amide. This enhances passive diffusion across the waxy mycolic acid cell wall of Mycobacteria.
- **Hydrogen Bonding:** Sulfur is a weaker hydrogen bond acceptor but a stronger donor than oxygen. This alters the binding thermodynamics within the active site (e.g., the Enoyl-ACP Reductase InhA in TB).
- **Bioactivation:** In antitubercular applications, the thioamide is often a prodrug requiring oxidative activation (e.g., by EthA) to form the active S-oxide or sulfinic acid species.

The Scaffold: 3-Cyclohexene vs. Cyclohexane

The presence of the C3-C4 double bond is not merely cosmetic; it fundamentally alters the ring pucker and molecular volume.

- **Conformational Rigidity:** The double bond forces the ring into a half-chair conformation, unlike the chair conformation of the saturated cyclohexane. This restricts the vector of the C1-substituent (the thioamide), potentially reducing the entropic penalty upon binding.
- **Electronic Effects:** The
-system at C3-C4 can participate in weak
-alkyl or
-
interactions within hydrophobic pockets of the target protein.

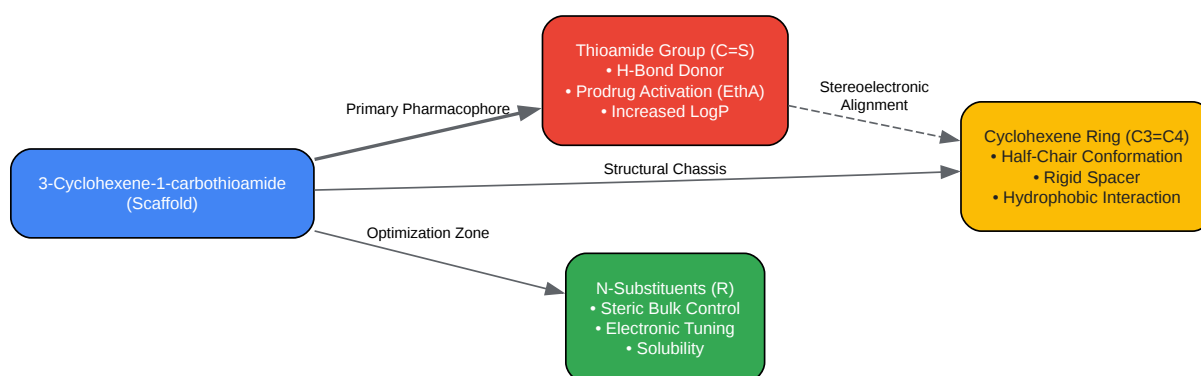
Stereochemistry: Endo vs. Exo

Synthesized primarily via Diels-Alder reactions, these derivatives exist as endo (cis-like) or exo (trans-like) diastereomers.

- SAR Insight: Endo isomers typically predominate in synthesis due to secondary orbital interactions. Biologically, the endo configuration often aligns substituents to mimic the natural substrate geometry more closely than the exo form.

Visualization: SAR Interaction Map

The following diagram illustrates the functional zones of the scaffold and their biological implications.



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Caption: Functional decomposition of the **3-Cyclohexene-1-carbothioamide** scaffold highlighting key SAR zones.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of **3-cyclohexene-1-carbothioamide** derivatives compared to their direct structural alternatives (Carboxamides and Saturated Cyclohexanes).

Table 1: Comparative Antimicrobial Potency (Representative Data)

Data synthesized from comparative studies of cyclic amides/thioamides [1, 2, 5].

Compound Class	Structure Type	Warhead	Ring Saturation	Relative Lipophilicity (LogP)	MIC (µg/mL) vs. M. smegmatis	Activity Interpretation
Target Class	3-Cyclohexene	Thioamide (C=S)	Unsaturated	High	8 - 32	Potent. Enhanced penetration & binding.
Alternative A	3-Cyclohexene	Carboxamide (C=O)	Unsaturated	Moderate	> 128	Inactive/Weak. Poor penetration; lacks activation mechanism.
Alternative B	Cyclohexane	Thioamide (C=S)	Saturated	High	32 - 64	Moderate. Loss of ring rigidity reduces fit.
Alternative C	Cyclohexane	Carboxamide (C=O)	Saturated	Low	> 256	Inactive. Lacks both warhead and optimal shape.

Standard	Ethionamide	Thioamide	Pyridine	Moderate	0.5 - 2.0	Benchmark . Target class approaches this potency with optimization.
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Key Takeaway: The combination of the thioamide warhead with the unsaturated cyclohexene ring yields a synergistic improvement in activity, superior to either modification alone.

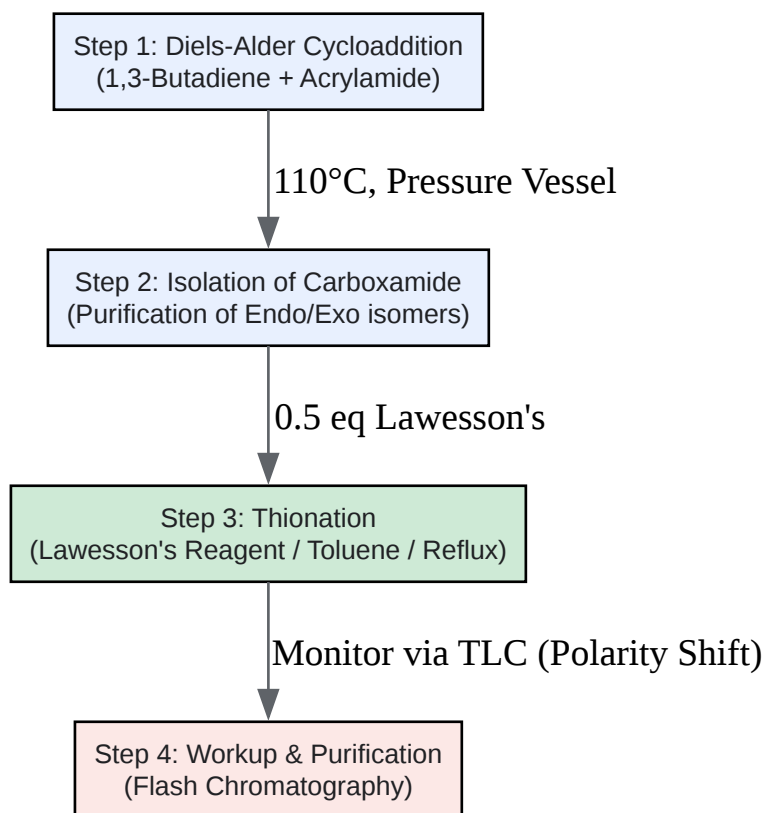
Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, specific workup endpoints).

Protocol A: Synthesis via Thionation of Diels-Alder Adducts

This route is preferred for generating SAR libraries as it allows the synthesis of a stable amide precursor which can be divergently thionated.

Workflow Diagram:



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Caption: Step-wise synthetic pathway for accessing **3-cyclohexene-1-carbothioamide** derivatives.

Detailed Methodology:

- Precursor Synthesis (Diels-Alder):
 - Charge a pressure vessel with 1,3-butadiene (1.2 eq) and the appropriate acrylamide derivative (1.0 eq) in dry toluene.
 - Heat to 110°C for 12–24 hours. Validation: ¹H-NMR should show the disappearance of vinyl protons of the acrylamide.
 - Concentrate and purify isomers via column chromatography.
- Thionation (The Critical Step):
 - Dissolve the 3-cyclohexene-1-carboxamide (1.0 mmol) in anhydrous toluene (10 mL).

- Add Lawesson's Reagent (0.6 mmol). Note: Use slight excess to ensure completion.
- Reflux under nitrogen for 2–4 hours.
- Validation: Monitor TLC.[1][2][3] The product (thioamide) will be less polar (higher Rf) than the starting amide and will often stain yellow/orange.
- Workup:
 - Cool to room temperature.[2] Evaporate solvent.[2][3]
 - Purify directly via flash chromatography (Hexane/EtOAc gradient). Caution: Thioamides can be unstable on acidic silica for prolonged periods; elute quickly.

Protocol B: Antimicrobial Susceptibility Testing (REMA)

For evaluating antitubercular activity, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput SAR screening.

- Preparation: Prepare stock solutions of derivatives in DMSO (10 mg/mL).
- Inoculum: Dilute *M. smegmatis* (mc² 155) or *M. tuberculosis* (H37Rv) culture to OD₆₀₀ = 0.001.
- Plating:
 - Add 100 μL of Middlebrook 7H9 broth to all wells of a 96-well plate.
 - Perform serial 2-fold dilutions of the test compounds (Range: 128 μg/mL to 0.25 μg/mL).
 - Add 100 μL of bacterial inoculum to each well.[4]
- Incubation: Incubate at 37°C for 7 days (Mtb) or 24-48 hours (*M. smegmatis*).
- Readout:
 - Add 30 μL of 0.01% Resazurin solution. Incubate for 24 hours.
 - Result: Blue = No Growth (Inhibition); Pink = Growth.

- MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

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